Neolitsine

Description

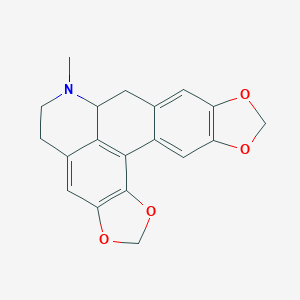

Structure

3D Structure

Properties

IUPAC Name |

(12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEOKAJRKHTDOS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC6=C(C=C54)OCO6)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC6=C(C=C54)OCO6)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317401 | |

| Record name | (+)-Neolitsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2466-42-4 | |

| Record name | (+)-Neolitsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Neolitsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neolitsine, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Q6569M3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neolitsine's Mechanism of Action in Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolitsine, a naturally occurring aporphine alkaloid, has demonstrated significant vasorelaxant properties. This technical guide provides a comprehensive overview of the current understanding of Neolitsine's mechanism of action in smooth muscle, with a particular focus on its effects on vascular smooth muscle. Drawing from available data on Neolitsine and the well-established pharmacology of related aporphine alkaloids, this document outlines the key signaling pathways and molecular targets likely involved in its vasodilatory effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are investigating the therapeutic potential of Neolitsine and similar compounds.

Introduction

Neolitsine is an aporphine alkaloid that can be isolated from various plant species, including Cassytha filiformis and Neolitsea pulchella. Aporphine alkaloids are a class of isoquinoline alkaloids known for a range of biological activities.[1][2] Neolitsine has been identified as a potent vasodilator, exhibiting significant vasorelaxant effects on precontracted rat aortic preparations.[1][2] Understanding the precise mechanism by which Neolitsine induces smooth muscle relaxation is crucial for evaluating its potential as a therapeutic agent for cardiovascular diseases such as hypertension.

This guide synthesizes the available scientific information to present a detailed account of Neolitsine's mechanism of action, incorporating quantitative data, probable experimental methodologies, and visual representations of the implicated signaling pathways.

Quantitative Data on Vasorelaxant Activity

The primary quantitative data available for Neolitsine's activity pertains to its potency in inducing vasorelaxation in ex vivo models. The following table summarizes the key findings from a study by Tsai et al. on the effects of Neolitsine on rat aortic preparations.

| Compound | Preparation | Pre-contraction Agent | IC50 (µM) | Reference |

| Neolitsine | Rat Aortic Rings | Not specified | 0.08 - 2.48 | Tsai et al. |

Table 1: Vasorelaxant Potency of Neolitsine

Core Mechanism of Action in Smooth Muscle

Based on the general pharmacology of aporphine alkaloids and the context of smooth muscle physiology, the vasorelaxant effect of Neolitsine is likely mediated by a multi-faceted mechanism involving the modulation of intracellular calcium levels and potentially the nitric oxide signaling pathway.

Inhibition of Calcium Influx

A primary mechanism for smooth muscle relaxation is the reduction of intracellular calcium concentration ([Ca²⁺]i). Aporphine alkaloids are known to block calcium influx through voltage-operated calcium channels (VOCCs) in the smooth muscle cell membrane.

-

Experimental Evidence (Inferred): It is hypothesized that Neolitsine inhibits the influx of extracellular Ca²⁺ through L-type VOCCs. This would lead to a decrease in the formation of the Ca²⁺-calmodulin complex, thereby reducing the activation of myosin light chain kinase (MLCK) and subsequent phosphorylation of the myosin light chain, ultimately resulting in muscle relaxation.

Antagonism of α1-Adrenoceptors

Many vasorelaxant compounds also interact with G-protein coupled receptors on the smooth muscle cell surface. Phenylephrine, a common experimental vasoconstrictor, acts on α1-adrenoceptors to induce contraction.

-

Experimental Evidence (Inferred): Neolitsine may act as an antagonist at α1-adrenoceptors. By blocking these receptors, Neolitsine would prevent the phenylephrine-induced activation of phospholipase C, leading to reduced production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This would, in turn, decrease the release of Ca²⁺ from the sarcoplasmic reticulum and reduce the sensitivity of the contractile apparatus to Ca²⁺, contributing to vasorelaxation.

Potential Role of the Nitric Oxide-cGMP Pathway

Endothelium-dependent vasorelaxation often involves the release of nitric oxide (NO) from endothelial cells, which then diffuses to the underlying smooth muscle cells.

-

Hypothesized Mechanism: It is possible that Neolitsine could stimulate the production of NO in the endothelium. NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several proteins that promote relaxation, including the myosin light chain phosphatase, and leads to a decrease in intracellular Ca²⁺. Further studies are required to confirm if Neolitsine's action is endothelium-dependent.

Signaling Pathways

The following diagrams illustrate the likely signaling pathways involved in Neolitsine-induced smooth muscle relaxation.

Caption: Proposed mechanism of Neolitsine via L-type calcium channel blockade.

Caption: Postulated α1-adrenoceptor antagonism by Neolitsine.

Caption: Hypothesized involvement of the nitric oxide pathway.

Experimental Protocols (Inferred)

Isolated Tissue Bath Experiments

-

Objective: To determine the concentration-response relationship of Neolitsine on vascular smooth muscle and to investigate the role of the endothelium and specific receptors.

-

Methodology:

-

Tissue Preparation: Thoracic aortas are excised from rats, cleaned of connective tissue, and cut into rings (2-3 mm in width).

-

Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Viability and Endothelium Integrity Check: Rings are contracted with a high concentration of potassium chloride (KCl, e.g., 60 mM) to test viability. Endothelium integrity is assessed by the relaxation response to acetylcholine (ACh, e.g., 1 µM) in phenylephrine (PE, e.g., 1 µM) pre-contracted rings. A relaxation of >80% indicates intact endothelium. For endothelium-denuded studies, the endothelium is mechanically removed by gently rubbing the intimal surface.

-

Concentration-Response Curves: After washing and re-equilibration, rings are pre-contracted with either KCl or PE. Once a stable contraction is achieved, cumulative concentrations of Neolitsine are added to the bath to construct a concentration-response curve.

-

Mechanistic Studies: To investigate the mechanism of action, experiments are repeated in the presence of specific inhibitors, such as L-NAME (an eNOS inhibitor) to assess the role of nitric oxide, and various channel blockers or receptor antagonists.

-

Calcium Influx Assays

-

Objective: To directly measure the effect of Neolitsine on calcium influx in vascular smooth muscle cells.

-

Methodology:

-

Cell Culture: Primary vascular smooth muscle cells are isolated and cultured.

-

Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation and Measurement: Cells are pre-incubated with Neolitsine or vehicle control. Changes in intracellular calcium concentration are measured using fluorescence microscopy or a plate reader following depolarization with high KCl or stimulation with an agonist like phenylephrine.

-

Conclusion and Future Directions

Neolitsine is a potent vasorelaxant agent. The available evidence, combined with the known pharmacology of aporphine alkaloids, strongly suggests that its mechanism of action involves the inhibition of calcium influx through voltage-operated calcium channels and potential antagonism of α1-adrenoceptors in vascular smooth muscle. The involvement of the endothelium-dependent nitric oxide pathway remains a plausible but unconfirmed mechanism that warrants further investigation.

Future research should focus on detailed mechanistic studies to:

-

Conclusively determine the role of the endothelium in Neolitsine-induced vasorelaxation.

-

Characterize the specific types of calcium channels inhibited by Neolitsine.

-

Quantify the binding affinity of Neolitsine for α1-adrenoceptor subtypes.

-

Investigate the effects of Neolitsine on the NO-cGMP signaling cascade.

-

Conduct in vivo studies to assess the antihypertensive efficacy and pharmacokinetic profile of Neolitsine.

A thorough understanding of these aspects will be critical for the potential development of Neolitsine as a novel therapeutic agent for cardiovascular disorders.

References

What is the chemical structure of Neolitsine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, biological activities, and experimental protocols related to the aporphine alkaloid, Neolitsine.

Chemical Structure and Identification

Neolitsine is a naturally occurring aporphine alkaloid. Its core structure is a tetracyclic system derived from benzylisoquinoline precursors. The absolute configuration of the naturally occurring enantiomer is typically (+)-Neolitsine.

| Identifier | Value |

| IUPAC Name | (12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.0²,¹⁰.0⁴,⁸.0¹⁶,²³.0¹⁸,²²]tricosa-1(23),2,4(8),9,16,18(22)-hexaene[1] |

| Molecular Formula | C₁₉H₁₇NO₄[1] |

| Molecular Weight | 323.3 g/mol [1] |

| CAS Number | 2466-42-4[1] |

| SMILES | CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC6=C(C=C54)OCO6)OCO3[1] |

| InChI | InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3/t13-/m0/s1[1] |

| InChIKey | GKEOKAJRKHTDOS-ZDUSSCGKSA-N[1] |

Physicochemical and Spectroscopic Data

Below is a summary of the known physicochemical and spectroscopic properties of Neolitsine.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 195-197 °C | (Literature Value) |

| Solubility | Soluble in methanol, chloroform. | (General Alkaloid Solubility) |

| XLogP3 | 3.1 | (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | (Computed)[1] |

| Hydrogen Bond Acceptor Count | 5 | (Computed)[1] |

Table 2.2: Spectroscopic Data

| Technique | Data |

| ¹H-NMR | Data to be populated from experimental sources. |

| ¹³C-NMR | Data to be populated from experimental sources. |

| IR (Infrared) | Data to be populated from experimental sources. |

| MS (Mass Spectrometry) | Data to be populated from experimental sources. |

Note: Specific experimental spectroscopic data requires access to dedicated chemical databases and literature which are not fully available through the current search capabilities. The table structure is provided for when such data is obtained.

Biological Activity

Neolitsine has been investigated for a range of biological activities. A summary of the quantitative data is presented below.

Table 3.1: Biological Activity of Neolitsine

| Activity | Assay | Target/Cell Line | Result (IC₅₀/EC₉₀) |

| Anthelmintic | Haemonchus contortus larval motility | Haemonchus contortus | EC₉₀: 6.4 µg/mL |

Experimental Protocols

Detailed methodologies for the isolation and synthesis of Neolitsine are crucial for its further study and development.

Isolation of (+)-Neolitsine from Cissampelos capensis

Objective: To isolate (+)-Neolitsine from the aerial parts of Cissampelos capensis.

Methodology:

-

Extraction: The dried and powdered aerial parts of Cissampelos capensis are extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude MeOH extract is subjected to bioassay-guided fractionation. This typically involves liquid-liquid partitioning and/or column chromatography.

-

Chromatographic Purification: The active fractions are further purified using techniques such as silica gel column chromatography and/or preparative thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Characterization: The structure of the isolated compound is elucidated and confirmed using spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with literature data.

Synthesis of (±)-Neolitsine

Objective: To confirm the structure of Neolitsine through the total synthesis of its racemic form.

Methodology: The synthesis of (±)-Neolitsine has been achieved via a photolytic ring closure of a benzylisoquinoline derivative.[2]

-

Precursor Synthesis: A suitable N-methylated benzylisoquinoline precursor is synthesized. This precursor contains the necessary carbon skeleton and functional groups for the subsequent cyclization.

-

Photolytic Cyclization: The benzylisoquinoline derivative is subjected to photochemical irradiation, typically using a high-pressure mercury lamp. This step induces an intramolecular cyclization to form the aporphine core structure.

-

Purification: The resulting racemic Neolitsine is purified from the reaction mixture using standard chromatographic techniques.

-

Confirmation: The structure of the synthetic product is confirmed by comparing its spectroscopic data with that of the natural product.

Diagrams and Visualizations

To aid in the understanding of the experimental workflow for obtaining Neolitsine, the following diagrams are provided.

Caption: Experimental workflows for the isolation and synthesis of Neolitsine.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are summaries and require reference to the original publications for detailed procedures and safety precautions.

References

Neolitsine: A Technical Guide to its Biological Sources and Isolation

Introduction

Neolitsine is a naturally occurring aporphine alkaloid that has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the biological sources of Neolitsine, detailed methodologies for its isolation and purification, and a discussion of its known biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the study and utilization of this promising natural compound.

Biological Sources of Neolitsine

Neolitsine has been identified and isolated from several plant species, primarily within the families Menispermaceae and Lauraceae. The principal biological sources reported in the literature include:

-

Cissampelos capensis (Menispermaceae): The aerial parts of this plant have been shown to contain Neolitsine.[1] The crude alkaloid yield from this plant has been reported to be highly variable, ranging from 0.2 to 33.9 mg per gram of dry weight.

-

Neolitsea pulchella (Lauraceae): This species is another documented source of Neolitsine.

-

Cassytha filiformis (Lauraceae): This parasitic plant is a known source of several aporphine alkaloids, including Neolitsine. The total alkaloid content in different samples of Cassytha filiformis has been found to range from 0.11% to 0.43%.

Quantitative Data on Alkaloid Yields

The following table summarizes the reported yields of total alkaloids from the primary biological sources of Neolitsine. It is important to note that the specific yield of pure Neolitsine will be a fraction of the total alkaloid content and can vary depending on the specific plant part used, geographical location, and the efficiency of the extraction and purification process.

| Plant Species | Plant Part | Total Crude Alkaloid Yield | Reference |

| Cissampelos capensis | Leaves, Stems, Rhizomes | 0.2 - 33.9 mg/g dry weight | |

| Cassytha filiformis | Whole Plant | 0.11% - 0.43% |

Experimental Protocols for Isolation and Purification

The following is a detailed methodology for the isolation and purification of Neolitsine, adapted from established protocols for the extraction of aporphine alkaloids from Cassytha filiformis. This protocol utilizes a combination of solvent extraction, liquid-liquid partitioning, and chromatographic techniques.

I. Extraction of Crude Alkaloids

-

Plant Material Preparation: Air-dry the aerial parts of the source plant (e.g., Cassytha filiformis) and grind them into a fine powder.

-

Maceration and Percolation:

-

Soak the powdered plant material in a solution of methanol acidified with 1% acetic acid.

-

Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.

-

Following maceration, percolate the mixture exhaustively with the same acidified methanol solvent until the percolate is colorless.

-

-

Solvent Evaporation: Combine all the percolates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in a 5% hydrochloric acid solution.

-

Wash the acidic solution with diethyl ether to remove neutral and weakly basic compounds. Discard the ether layer.

-

Adjust the pH of the aqueous layer to approximately 11 by adding a 25% ammonium hydroxide solution.

-

Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane. Repeat this extraction three times.

-

Combine the dichloromethane fractions, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

-

II. Purification of Neolitsine

-

Column Chromatography:

-

Subject the crude alkaloid extract to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system and gradually increasing the proportion of a more polar solvent. A common solvent system is a mixture of chloroform and methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol, 9:1 v/v) and a visualizing agent (e.g., Dragendorff's reagent).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing Neolitsine (as identified by TLC comparison with a standard, if available) and subject them to preparative reverse-phase HPLC for final purification.

-

A typical mobile phase for the separation of aporphine alkaloids is a gradient of acetonitrile in water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector at a wavelength suitable for aporphine alkaloids (around 280 nm and 305 nm).

-

Collect the peak corresponding to Neolitsine and lyophilize to obtain the pure compound.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Neolitsine Isolation

Caption: Experimental workflow for the isolation of Neolitsine.

Generalized Vasodilation Signaling Pathway

Neolitsine has been reported to exhibit vasorelaxant effects. While the specific molecular targets of Neolitsine in this process are not yet fully elucidated, the following diagram illustrates a common signaling pathway involved in vasodilation, which may be relevant to its mechanism of action.

Caption: A generalized nitric oxide-mediated vasodilation pathway.

Conclusion

Neolitsine represents a compelling natural product with demonstrated biological activities. This guide has outlined its primary biological sources and provided a detailed, adaptable protocol for its isolation and purification. The provided workflow and generalized signaling pathway diagrams offer a visual representation of the key processes involved in its study. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the pharmacological effects of Neolitsine, which will be crucial for its potential development as a therapeutic agent.

References

An In-Depth Technical Guide to the Pharmacological Properties of Neolitsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolitsine, a naturally occurring aporphine alkaloid, has demonstrated notable biological activities, primarily exhibiting anthelmintic properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological characteristics of Neolitsine. It details its chemical nature, natural sources, and established biological effects, with a focus on quantitative data and the experimental methodologies employed in its evaluation. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this alkaloid.

Chemical Profile and Natural Occurrence

Chemical Structure: Neolitsine is classified as an aporphine alkaloid. Its chemical structure is characterized by a tetracyclic core.

Molecular Formula: C₁₉H₁₇NO₄[1]

Natural Sources: Neolitsine has been isolated from various plant species, including:

Pharmacological Properties

The primary pharmacological activity of Neolitsine that has been quantitatively documented is its anthelmintic effect. While other activities such as anti-inflammatory and anticancer effects are often associated with alkaloids, specific data for Neolitsine in these areas are not yet available in the public domain.

Anthelmintic Activity

Neolitsine has shown potent activity against the parasitic nematode Haemonchus contortus.

Table 1: Anthelmintic Activity of Neolitsine

| Parameter | Organism | Value | Reference |

| EC₉₀ | Haemonchus contortus larvae | 6.4 µg/mL | [2] |

Experimental Protocols

This section details the methodologies used to evaluate the pharmacological properties of Neolitsine.

Isolation and Purification of Neolitsine from Cissampelos capensis

A general protocol for the bioassay-guided fractionation of alkaloids from plant material is as follows. Please note that the specific details for Neolitsine's isolation may vary.

Diagram 1: General Workflow for Bioassay-Guided Isolation

Caption: General workflow for the isolation of Neolitsine.

Protocol:

-

Extraction: The aerial parts of Cissampelos capensis are subjected to extraction with methanol (MeOH).

-

Bioassay-Guided Fractionation: The crude methanol extract is then fractionated using techniques such as column chromatography. Each fraction is tested for its biological activity using a relevant bioassay, in this case, the Haemonchus contortus larval development assay.

-

Isolation and Identification: The most active fractions are further purified using chromatographic methods to isolate the pure compounds. The structure of the isolated compounds is then elucidated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and compared with existing literature data to confirm the identity as Neolitsine[2].

Anthelmintic Activity Assay: Haemonchus contortus Larval Motility Assay

This assay is used to determine the concentration at which a substance inhibits the motility of Haemonchus contortus larvae.

Diagram 2: Workflow for Haemonchus contortus Larval Motility Assay

Caption: Workflow for assessing the anthelmintic activity of Neolitsine.

Protocol:

-

Larval Preparation: Haemonchus contortus larvae are obtained and prepared for the assay.

-

Compound Exposure: The larvae are exposed to various concentrations of Neolitsine.

-

Incubation: The treated larvae are incubated under controlled conditions for a specific period.

-

Motility Assessment: After incubation, the motility of the larvae is observed and scored.

-

EC₉₀ Determination: The concentration of Neolitsine that causes a 90% loss of larval motility (EC₉₀) is then calculated[2].

Signaling Pathways (Hypothetical)

While specific signaling pathways for Neolitsine's activity have not been elucidated, alkaloids with anti-inflammatory and anticancer properties often modulate key cellular signaling cascades. Further research is required to determine if Neolitsine interacts with pathways such as NF-κB, MAPK, or apoptosis-related pathways.

Diagram 3: Hypothetical Signaling Pathways for Further Investigation

Caption: Potential signaling pathways for Neolitsine's activity.

Future Directions

The documented anthelmintic activity of Neolitsine warrants further investigation into its mechanism of action and its efficacy in in vivo models. Furthermore, comprehensive studies are needed to explore and quantify its potential anti-inflammatory and anticancer properties. Elucidation of the specific molecular targets and signaling pathways modulated by Neolitsine will be crucial for its development as a potential therapeutic agent.

Conclusion

Neolitsine is a natural alkaloid with demonstrated potent anthelmintic activity. This guide has summarized the available quantitative data and detailed the experimental protocols used in its study. While its full pharmacological profile is yet to be completely understood, the existing evidence suggests that Neolitsine is a promising candidate for further preclinical and clinical investigation. The methodologies and data presented herein provide a solid foundation for future research aimed at unlocking the full therapeutic potential of this compound.

References

Aporphine Alkaloids from Cissampelos capensis: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the aporphine and proaporphine alkaloids isolated from Cissampelos capensis, a plant with significant traditional medicinal use. This document summarizes the key chemical constituents, their quantitative distribution, and detailed methodologies for their extraction, isolation, and characterization. Furthermore, it delves into the cytotoxic activities of these compounds and explores the molecular signaling pathways implicated in their mechanism of action.

Identified Aporphine and Proaporphine Alkaloids

Cissampelos capensis is a rich source of isoquinoline alkaloids, particularly aporphines and proaporphines. The primary alkaloids identified in various parts of the plant are listed below.

Table 1: Aporphine and Proaporphine Alkaloids from Cissampelos capensis

| Alkaloid Class | Compound Name | Plant Part(s) Found |

| Aporphine | Bulbocapnine | Leaves, Stems |

| Aporphine | Dicentrine | Leaves |

| Aporphine | (S)-Neolitsine | Aerial Parts |

| Proaporphine | Crotsparine | Leaves |

| Proaporphine | Glaziovine | Leaves |

| Proaporphine | Pronuciferine | Leaves, Stems |

| Proaporphine | Cissamaline | Leaves, Stems |

| Proaporphine | Cissamanine | Leaves, Stems |

| Proaporphine | Cissamdine | Leaves, Stems |

Quantitative Distribution of Major Alkaloids

The concentration of these alkaloids varies significantly between different parts of the plant. A quantitative analysis of the main alkaloids in the leaves, stems, and rhizomes of Cissampelos capensis has been reported, with the data summarized below.

Table 2: Distribution and Yields of Main Alkaloids in Cissampelos capensis [1]

| Plant Part | Alkaloid | Yield (%) |

| Leaves | ||

| Dicentrine | 56 | |

| Bulbocapnine | 18 | |

| Salutaridine* | 1 | |

| Glaziovine | 2 | |

| Lauroscholtzine | 15 | |

| Crotsparine | - | |

| Stems | ||

| Bulbocapnine | 2 | |

| Cissacapine | 27 | |

| Cycleanine | 67 | |

| Insularine | 1 | |

| Rhizomes | ||

| 12-O-methylcurine | 13 | |

| Cissacapine | 43 | |

| Cycleanine | 23 |

*Salutaridine is a morphinane alkaloid included for context. **Cissacapine, cycleanine, insularine, and 12-O-methylcurine are bisbenzyltetrahydroisoquinoline alkaloids. Note: Yields can be variable depending on the specific plant population and environmental conditions.[1]

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, and structural elucidation of aporphine alkaloids from Cissampelos capensis.

General Experimental Workflow

The overall process for obtaining pure aporphine alkaloids from the plant material is depicted in the following workflow diagram.

Caption: General workflow for the isolation and characterization of aporphine alkaloids.

Extraction of Total Tertiary Alkaloids

-

Preparation of Plant Material : Air-dry the leaves and stems of Cissampelos capensis at room temperature and then grind them into a fine powder.

-

Maceration : Soak the powdered plant material in methanol (MeOH) at a ratio of 1:5 (w/v) for 72 hours at room temperature.

-

Filtration and Concentration : Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction :

-

Dissolve the crude extract in 10% acetic acid.

-

Wash the acidic solution with chloroform (CHCl₃) to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide (NH₄OH).

-

Extract the alkaline solution with CHCl₃.

-

Combine the organic layers and wash them with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the total tertiary alkaloid (TTA) extract.

-

Isolation and Purification of Aporphine Alkaloids

-

Column Chromatography :

-

Subject the TTA extract to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1) and visualizing with Dragendorff's reagent.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Pool the fractions containing the compounds of interest based on their TLC profiles.

-

Further purify the pooled fractions using preparative HPLC on a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm).

-

Collect the peaks corresponding to the individual alkaloids.

-

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve the purified alkaloids in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, coupling constants, and correlation signals to determine the chemical structure of the alkaloids.

-

-

Mass Spectrometry (MS) :

-

Obtain high-resolution mass spectra using techniques such as ESI-MS or LC-MS to determine the exact mass and molecular formula of the compounds.

-

Analyze the fragmentation patterns in the MS/MS spectra to confirm the structural assignments.

-

Biological Activity and Signaling Pathways

Several of the aporphine and proaporphine alkaloids isolated from Cissampelos capensis have demonstrated significant biological activity, particularly cytotoxicity against cancer cell lines.

Cytotoxicity

The isolated proaporphine alkaloids, including the newly identified cissamaline, cissamanine, and cissamdine, along with known compounds like glaziovine and pronuciferine, have exhibited cytotoxic effects against Caco-2 cell lines at concentrations above 250 µM.[2][3]

Signaling Pathway of Dicentrine-Induced Apoptosis

Dicentrine, a prominent aporphine alkaloid from Cissampelos capensis, has been shown to potentiate TNF-α-induced apoptosis in lung adenocarcinoma cells. Its mechanism of action involves the modulation of key signaling pathways, including NF-κB and AP-1. The proposed signaling cascade is illustrated below.

References

A Technical Guide to the Vasodilatory Properties of Natural Compounds from Cassytha filiformis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassytha filiformis, a parasitic vine belonging to the Lauraceae family, has a rich history in traditional medicine for treating various ailments, including hypertension.[1] Modern pharmacological studies have begun to validate these traditional uses, identifying a host of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the natural vasodilators derived from Cassytha filiformis, with a focus on the aporphine alkaloids that constitute its primary active principles. This document summarizes the key vasodilatory compounds, presents their quantitative effects on vascular tone, details the experimental protocols for their isolation and evaluation, and elucidates the underlying signaling pathways involved in their mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering a foundation for further investigation into the therapeutic applications of these natural compounds in cardiovascular diseases.

Introduction

Cardiovascular diseases, particularly those associated with hypertension and vascular dysfunction, remain a leading cause of morbidity and mortality worldwide. The discovery of novel vasodilatory agents is a critical area of pharmaceutical research. Natural products have historically been a prolific source of new drugs and drug leads. Cassytha filiformis has emerged as a plant of interest due to its traditional use in managing hypertension and the presence of a diverse array of bioactive alkaloids and flavonoids.[1] This guide focuses on the scientific evidence supporting the vasorelaxant properties of compounds isolated from this plant.

Potent Vasodilator Compounds from Cassytha filiformis

Several aporphine alkaloids and flavonoids have been isolated from Cassytha filiformis and demonstrated to possess significant vasorelaxant activity. The most potent of these compounds are aporphine alkaloids.

Quantitative Vasorelaxant Activity

The vasodilatory potency of these compounds has been quantified using ex vivo studies on pre-contracted rat aortic preparations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to achieve 50% of the maximal vasorelaxation, are summarized in the table below.

| Compound Category | Compound Name | IC50 (µM) | Reference(s) |

| Potent Vasodilators | Cassythic acid | 0.08 | [2] |

| Cassythine | 2.48 | [2] | |

| Neolitsine | 0.89 | [2] | |

| Dicentrine | 0.15 | [2] | |

| Moderate Vasodilators | Isofiliformine | 16.50 | [2] |

| 1,2-methylenedioxy-3,10,11-trimethoxyaporphine | 25.33 | [2] | |

| (-)-O-methylflavinatine | 32.81 | [2] | |

| (-)-salutaridine | 28.75 | [2] | |

| Isorhamnetin-3-O-β-glucoside | 20.11 | [2] | |

| Isorhamnetin-3-O-rutinoside | 22.45 | [2] |

Table 1: Quantitative Vasorelaxant Activity of Compounds from Cassytha filiformis

Experimental Protocols

The following sections detail the methodologies for the isolation of vasodilatory compounds from Cassytha filiformis and the subsequent evaluation of their vasorelaxant effects using a rat aortic ring assay.

Isolation of Aporphine Alkaloids

This protocol outlines a general procedure for the extraction and isolation of aporphine alkaloids from the whole herb of Cassytha filiformis.

Caption: Workflow for the isolation of aporphine alkaloids.

Methodology:

-

Extraction: The dried and powdered whole plant material of Cassytha filiformis is subjected to maceration with methanol acidified with a small percentage of acetic acid. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is then dissolved in a dilute acid solution (e.g., 3% HCl) and partitioned with an organic solvent like dichloromethane to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 11) to deprotonate the alkaloids.

-

Isolation of Crude Alkaloids: The basified aqueous solution is repeatedly extracted with dichloromethane. The combined organic layers contain the crude alkaloid fraction.

-

Purification: The dichloromethane extract is dried over anhydrous sodium sulfate and concentrated. The resulting crude alkaloid mixture is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the compounds based on polarity. Fractions are collected and analyzed (e.g., by TLC), and those containing the desired compounds are further purified by High-Performance Liquid Chromatography (HPLC) to yield the pure aporphine alkaloids.

Rat Aortic Ring Vasorelaxation Assay

This protocol describes the ex vivo method used to assess the vasorelaxant activity of the isolated compounds.

References

Unveiling the Therapeutic Potential of Neolitsine: A Technical Guide to Its Molecular Targets

For Immediate Release

This technical guide provides a comprehensive overview of the potential therapeutic targets of Neolitsine, an aporphine alkaloid with promising anti-cancer properties. Drawing upon existing research on Neolitsine and related aporphine alkaloids, this document outlines its potential mechanisms of action, focusing on the induction of apoptosis, modulation of key signaling pathways, and cell cycle arrest. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Executive Summary

Neolitsine, a naturally occurring aporphine alkaloid, has emerged as a compound of interest in cancer research. While direct studies on Neolitsine are nascent, evidence from closely related compounds and extracts from its natural source, Cissampelos capensis, strongly suggests its potential as an anti-neoplastic agent. This guide synthesizes the available data to illuminate the probable therapeutic targets of Neolitsine, providing a foundation for future research and drug development endeavors. The primary hypothesized mechanisms of action include the induction of programmed cell death (apoptosis), and the modulation of critical cell signaling pathways such as PI3K/Akt, STAT3, and NF-κB, as well as interference with the cell cycle.

Potential Therapeutic Targets and Mechanisms of Action

The anti-cancer potential of Neolitsine is likely multifaceted, targeting several key cellular processes and signaling cascades that are often dysregulated in cancer.

Induction of Apoptosis

A growing body of evidence suggests that aporphine alkaloids, the class of compounds to which Neolitsine belongs, are potent inducers of apoptosis in cancer cells.[1][2] This programmed cell death is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of aporphine alkaloids are often mediated through the intrinsic mitochondrial pathway.

Experimental Protocol: Annexin V-FITC/PI Double Staining for Apoptosis Detection

A common method to quantify apoptosis is through flow cytometry using Annexin V-FITC and Propidium Iodide (PI) co-staining.

-

Cell Culture and Treatment: Cancer cells (e.g., MCF-7, HeLa) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of Neolitsine for 24, 48, and 72 hours. A vehicle-treated group serves as the control.

-

Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Modulation of Key Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Studies on other aporphine alkaloids, such as Crebanine, have demonstrated the ability to induce cancer cell apoptosis by inhibiting the PI3K/Akt pathway.[2] It is highly probable that Neolitsine exerts a similar inhibitory effect.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

-

Protein Extraction: Cancer cells are treated with Neolitsine at various concentrations and time points. Total protein is then extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K).

-

Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Logical Relationship of Neolitsine's Potential Inhibition of the PI3K/Akt Pathway

Caption: Potential inhibitory effect of Neolitsine on the PI3K/Akt signaling pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. While direct evidence for Neolitsine is pending, the general anti-inflammatory and anti-cancer properties of aporphine alkaloids suggest a potential role in modulating STAT3 signaling.

Experimental Protocol: STAT3 Luciferase Reporter Assay

-

Cell Transfection: Cancer cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Cell Treatment: After transfection, cells are treated with Neolitsine for a specified duration. In some experiments, cells may be stimulated with a known STAT3 activator (e.g., IL-6) in the presence or absence of Neolitsine.

-

Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Signaling Pathway of STAT3 Activation

Caption: Simplified overview of the canonical STAT3 signaling pathway.

Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, and its dysregulation is linked to cancer development and progression. The anti-inflammatory properties observed in plants containing aporphine alkaloids suggest that Neolitsine may inhibit the NF-κB signaling pathway.

Experimental Protocol: NF-κB p65 Nuclear Translocation Assay

-

Cell Culture and Treatment: Cancer cells are grown on coverslips in a 24-well plate and treated with Neolitsine. Subsequently, cells are stimulated with an NF-κB activator, such as TNF-α.

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Microscopy and Analysis: The subcellular localization of p65 is visualized using a fluorescence microscope. The percentage of cells showing nuclear translocation of p65 is quantified.

Experimental Workflow for Investigating Neolitsine's Effect on NF-κB

Caption: Workflow for assessing Neolitsine's impact on NF-κB nuclear translocation.

Cell Cycle Arrest

In addition to inducing apoptosis, aporphine alkaloids have been shown to inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints. Liriodenine, for instance, blocks cell cycle progression in ovarian cancer cells.[1] It is plausible that Neolitsine also disrupts the normal cell cycle, preventing cancer cells from dividing and proliferating.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment and Harvesting: Cancer cells are treated with Neolitsine for 24 hours. Cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Quantitative Data Summary

While specific quantitative data for Neolitsine is limited in the current literature, the following table summarizes the cytotoxic activities of Cissampelos pareira extract, a plant from the same genus as the source of Neolitsine, against a cancer cell line. This provides a preliminary indication of the potential potency.

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Methanol Extract of Cissampelos pareira | DLA | MTT | 95.5 µg/ml | [3] |

Future Directions

The information presented in this guide strongly supports the potential of Neolitsine as a promising candidate for anti-cancer drug development. However, further research is imperative to fully elucidate its therapeutic targets and mechanisms of action. Future studies should focus on:

-

In-depth Cytotoxicity Screening: Evaluating the cytotoxic effects of purified Neolitsine against a broad panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Directly investigating the effects of Neolitsine on the PI3K/Akt, STAT3, and NF-κB signaling pathways using the experimental protocols outlined in this guide.

-

In Vivo Efficacy Studies: Assessing the anti-tumor efficacy of Neolitsine in preclinical animal models of cancer.

-

Molecular Docking Studies: Performing computational modeling to predict the binding interactions of Neolitsine with its potential molecular targets.

By systematically addressing these research areas, the full therapeutic potential of Neolitsine can be unlocked, paving the way for the development of a novel and effective cancer therapy.

References

- 1. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Neolitsine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Neolitsine, a naturally occurring aporphine alkaloid, has garnered attention within the scientific community for its potential as a scaffold in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Neolitsine, with a primary focus on its anticancer properties. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for researchers engaged in the exploration and optimization of Neolitsine and its analogs.

Core Structure of Neolitsine

Neolitsine is characterized by a tetracyclic core structure, which is a hallmark of the aporphine class of alkaloids. The key structural features of Neolitsine include a dibenzo[de,g]quinoline ring system. It is important to note that while extensive SAR studies on a wide array of Neolitsine derivatives are not abundantly available in the public domain, valuable insights can be gleaned from studies on Neolitsine itself and closely related aporphine alkaloids.

Structure-Activity Relationship and Cytotoxicity Data

The anticancer activity of aporphine alkaloids is significantly influenced by the substitution pattern on their core structure. The presence of a 1,2-methylenedioxy group and the methylation of the nitrogen are considered key features for cytotoxicity.[1] Furthermore, oxidation and dehydrogenation at the C7 position have been shown to enhance anticancer activity.[1]

The following table summarizes the in vitro cytotoxic activity of Neolitsine and other relevant aporphine alkaloids against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), which is a standard measure of a compound's potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Neolitsine | HeLa | Cervical Cancer | 8.2 | [2] |

| Liriodenine | HeLa | Cervical Cancer | - | [3] |

| A-549 | Lung Carcinoma | 12.0 - 18.2 (µg/ml) | ||

| K-562 | Chronic Myelogenous Leukemia | 12.0 - 18.2 (µg/ml) | ||

| MDA-MB | Breast Cancer | 12.0 - 18.2 (µg/ml) | ||

| Norushinsunine | A-549 | Lung Carcinoma | 7.4 - 8.8 (µg/ml) | |

| K-562 | Chronic Myelogenous Leukemia | 7.4 - 8.8 (µg/ml) | ||

| HeLa | Cervical Cancer | 7.4 - 8.8 (µg/ml) | ||

| MDA-MB | Breast Cancer | 7.4 - 8.8 (µg/ml) | ||

| Reticuline | A-549 | Lung Carcinoma | 13.0 - 19.8 (µg/ml) | |

| K-562 | Chronic Myelogenous Leukemia | 13.0 - 19.8 (µg/ml) | ||

| HeLa | Cervical Cancer | 13.0 - 19.8 (µg/ml) | ||

| MDA-MB | Breast Cancer | 13.0 - 19.8 (µg/ml) |

Experimental Protocols

The evaluation of the cytotoxic activity of Neolitsine and its analogs is predominantly carried out using in vitro cell-based assays. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Cell Viability Assay

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, A-549, K-562, MDA-MB)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Neolitsine or its analogs, dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow the cells to attach.

-

Compound Treatment: A stock solution of the test compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at different concentrations is added to the respective wells. Control wells containing medium with the vehicle (e.g., DMSO) and wells with medium only (blank) are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is sometimes used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of aporphine alkaloids, including Neolitsine, is often attributed to their ability to induce apoptosis (programmed cell death) and to interfere with key signaling pathways that regulate cell proliferation and survival.

Apoptosis Signaling Pathway

Apoptosis is a crucial process for eliminating damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that promotes cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a key target for anticancer drug development. Some natural products exert their anticancer effects by inhibiting this pathway.

Conclusion

Neolitsine and its related aporphine alkaloids represent a promising class of natural products with significant potential for the development of novel anticancer agents. The structure-activity relationships, although not fully elucidated for a comprehensive library of Neolitsine derivatives, suggest that modifications to the core structure, particularly at the C7 position and the nitrogen atom, can significantly impact cytotoxic activity. Further synthetic efforts to generate a diverse library of Neolitsine analogs, coupled with robust biological evaluation, will be crucial in unlocking the full therapeutic potential of this scaffold. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to design and execute further studies in this exciting area of drug discovery.

References

In Vitro Bioactivity of Neolitsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neolitsine, a naturally occurring aporphine alkaloid, has been identified in plant species such as Cissampelos capensis. While specific research on the in vitro bioactivity of Neolitsine is emerging, the broader class of aporphine alkaloids, to which it belongs, is well-documented for a range of pharmacological effects. This technical guide provides a comprehensive overview of the known in vitro bioactivity of Neolitsine, supplemented with data from related aporphine alkaloids to highlight its potential therapeutic applications. The guide details its established anthelmintic properties and explores potential anti-cancer, anti-inflammatory, and antimicrobial activities based on the characteristics of its chemical class. Experimental methodologies for key assays are described, and relevant signaling pathways are visualized to provide a thorough resource for researchers and drug development professionals.

Introduction

Neolitsine is an aporphine alkaloid, a class of nitrogen-containing compounds characterized by a tetracyclic aromatic core.[1] Aporphine alkaloids are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Neolitsine has been isolated from plants such as Cissampelos capensis, a species with a history of use in traditional medicine.[4][5] This guide focuses on the documented in vitro bioactivity of Neolitsine and contextualizes it within the broader therapeutic potential of aporphine alkaloids.

Anthelmintic Activity of Neolitsine

The most specific in vitro bioactivity reported for Neolitsine is its anthelmintic effect.

Table 1: In Vitro Anthelmintic Activity of Neolitsine

| Compound | Target Organism | Assay | Result (EC90) | Reference |

| (S)-Neolitsine | Haemonchus contortus | Larval Development Assay | 6.4 µg/mL | [5] |

Experimental Protocol: Larval Development Assay

The anthelmintic activity of Neolitsine was determined using a larval development assay against the parasitic nematode Haemonchus contortus.[5]

-

Organism Preparation : Haemonchus contortus eggs are harvested from the feces of infected sheep and sterilized.

-

Assay Setup : The eggs are incubated in 96-well plates containing a nutrient medium and varying concentrations of the test compound (Neolitsine).

-

Incubation : Plates are incubated for a period that allows for the hatching of eggs and the development of larvae to the L3 stage in control wells.

-

Data Analysis : The development of larvae at each concentration of the test compound is observed and quantified. The effective concentration at which 90% of larval development is inhibited (EC90) is then calculated.[5]

Workflow for the Larval Development Assay.

Potential Anti-Cancer Activity of Aporphine Alkaloids

While specific cytotoxic data for Neolitsine against cancer cell lines is not yet widely available, numerous studies have demonstrated the potent anti-cancer activities of other aporphine alkaloids.[6][7][8] These compounds have been shown to induce cytotoxicity in a variety of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected Aporphine Alkaloids

| Alkaloid | Cancer Cell Line | Assay | IC50 / CD50 | Reference |

| Laurotetanine | HeLa (Cervical Cancer) | MTT Assay | 2 µg/mL | [6] |

| N-Methylaurotetanine | HeLa (Cervical Cancer) | MTT Assay | 15 µg/mL | [6] |

| Nantenine | SMMC-7721 (Hepatocellular Carcinoma) | MTT Assay | 70.08 ± 4.63 µM | [7] |

| Corytuberine | SMMC-7721 (Hepatocellular Carcinoma) | MTT Assay | 73.22 ± 2.35 µM | [7] |

| Liriodenine | MCF7 (Breast Cancer) | MTT Assay | 26 µg/mL | [9] |

| Norushinsunine | A-549 (Lung Cancer) | MTT Assay | 7.4 µg/mL | [8] |

| Norushinsunine | K-562 (Leukemia) | MTT Assay | 8.8 µg/mL | [8] |

| Norushinsunine | HeLa (Cervical Cancer) | MTT Assay | 7.9 µg/mL | [8] |

| Norushinsunine | MDA-MB (Breast Cancer) | MTT Assay | 8.2 µg/mL | [8] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the test alkaloid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell viability by 50%.

Potential mechanism of anti-cancer activity of aporphine alkaloids.

Potential Anti-Inflammatory Activity of Aporphine Alkaloids

Aporphine alkaloids have demonstrated significant anti-inflammatory properties in various in vitro models.[10][11][12] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways.

Table 3: In Vitro Anti-Inflammatory Activity of Selected Aporphine Alkaloids

| Alkaloid | Cell Line | Inflammatory Stimulus | Key Finding | Reference |

| Taspine Derivative (SMU-Y6) | HEK-Blue hTLR2 cells | - | TLR2 antagonist, Kd = 0.18 µmol/L | [10] |

| Taspine Derivative (SMU-Y6) | Macrophages | - | Reverses M1 phenotype polarization | [10] |

| Nuciferine | Macrophages | - | Reduction in IL-6, IL-1β, and TNF-α levels | [11] |

| Sinomenine | Macrophages | LPS | Inhibition of NO, TNF-α, and IL-6 expression | [12] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a common method for measuring nitric oxide (NO) production, an indicator of inflammation.

-

Cell Culture : Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Stimulation : Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound (aporphine alkaloid) for a defined period.

-

Supernatant Collection : The cell culture supernatant is collected.

-

Griess Reaction : The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.

-

Absorbance Measurement : The absorbance of the colored product is measured at approximately 540 nm.

-

Data Analysis : The amount of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.

Inhibition of TLR2 signaling by aporphine alkaloids.

Potential Antimicrobial Activity of Aporphine Alkaloids

The aporphine alkaloid class has also been investigated for its antimicrobial properties against a range of pathogens.[9][13]

Table 4: In Vitro Antimicrobial Activity of Selected Aporphine Alkaloids

| Alkaloid | Target Organism | Assay | MIC | Reference |

| Oliveridine | Yersinia enterocolitica | Broth Microdilution | 25 µmol/L | [13] |

| Pachypodanthine | Yersinia enterocolitica | Broth Microdilution | 100 µmol/L | [13] |

| Lysicamine | Bacillus subtilis (B145) | Disc Diffusion | 15.50 ± 0.57 mm inhibition zone | [14] |

| Lysicamine | Staphylococcus aureus (S1434) | Disc Diffusion | 13.33 ± 0.57 mm inhibition zone | [14] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation : A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilution : The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation : Each well is inoculated with the microbial suspension.

-

Incubation : The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

Neolitsine, an aporphine alkaloid, has demonstrated clear in vitro anthelmintic activity. While direct evidence for its anti-cancer, anti-inflammatory, and broader antimicrobial effects is still limited, the extensive research on the aporphine alkaloid class strongly suggests that Neolitsine may possess a wider range of valuable bioactivities. The data and protocols presented in this guide offer a foundation for further investigation into the therapeutic potential of Neolitsine. Future studies should focus on comprehensive in vitro screening of Neolitsine against various cancer cell lines, inflammatory markers, and microbial pathogens to fully elucidate its pharmacological profile and pave the way for potential drug development.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anthelmintic activity of aporphine alkaloids from Cissampelos capensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ikm.org.my [ikm.org.my]

- 7. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. Aporphine Alkaloids from the Leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and Their Cytotoxic and Antibacterial Activities [mdpi.com]

- 10. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aporphinoid alkaloids as antimicrobial agents against Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aporphine alkaloids from the leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and their cytotoxic and antibacterial activities - UM Research Repository [eprints.um.edu.my]

Technical Guide: Physicochemical Properties of Neolitsine

This document provides a concise summary of the molecular formula and molecular weight for the compound Neolitsine, intended for researchers, scientists, and professionals in drug development.

Core Data

The fundamental physicochemical properties of Neolitsine are detailed below. This information is critical for experimental design, dosage calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO₄ | [1][2] |

| Molecular Weight | 323.34 g/mol | [1][2] |

Experimental Context and Signaling

While detailed experimental protocols for the determination of these values are not provided in the search results, the molecular formula is typically determined through methods such as high-resolution mass spectrometry (HRMS) and elemental analysis. The molecular weight is a calculated value based on the molecular formula.

Neolitsine's biological activity is an area of active research. To illustrate a hypothetical experimental workflow for investigating its effects on a signaling pathway, the following diagram is provided.

Caption: Hypothetical workflow for studying Neolitsine's effect on protein expression and kinase activity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Vasodilation Assay of Novel Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vasodilation, the widening of blood vessels, is a critical physiological process that regulates blood pressure and blood flow. Compounds that can induce vasodilation are of significant interest for the treatment of cardiovascular diseases such as hypertension. In vitro vasodilation assays are essential preclinical tools to identify and characterize novel vasodilator compounds. This document provides a detailed protocol for assessing the vasodilatory properties of a novel compound, referred to here as "Neolitsine," using an ex vivo aortic ring assay. The protocol outlines methods to determine the potency and efficacy of the compound and to elucidate its potential mechanism of action.

Data Presentation

Quantitative data from in vitro vasodilation assays are crucial for comparing the potency and efficacy of novel compounds. The following tables provide a template for presenting such data.

Table 1: Vasodilatory Effect of Neolitsine on Pre-contracted Aortic Rings

| Concentration (µM) | % Relaxation (Mean ± SEM) |

| 0.01 | 5.2 ± 1.1 |

| 0.1 | 15.8 ± 2.5 |

| 1 | 45.3 ± 4.2 |

| 10 | 85.7 ± 3.8 |

| 100 | 98.2 ± 1.9 |

Table 2: Potency (EC50) and Efficacy (Emax) of Neolitsine and Control Vasodilators

| Compound | EC50 (µM) | Emax (%) |

| Neolitsine | 1.5 | 98.2 |

| Acetylcholine | 0.8 | 99.5 |

| Sodium Nitroprusside | 0.5 | 99.8 |

Table 3: Effect of Inhibitors on Neolitsine-Induced Vasodilation

| Treatment | Neolitsine EC50 (µM) | % Inhibition of Max Relaxation |

| Neolitsine alone | 1.5 | N/A |

| + L-NAME (100 µM) | 15.2 | 80.5 |

| + ODQ (10 µM) | 14.8 | 78.9 |

| + Glibenclamide (10 µM) | 8.7 | 45.2 |

| + Verapamil (1 µM) | 2.1 | 10.3 |

| Endothelium-denuded | 18.5 | 85.1 |

Experimental Protocols

Preparation of Isolated Aortic Rings

This protocol describes the isolation and preparation of rat thoracic aortic rings for vasodilation studies.[1][2][3]

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Ringer bicarbonate solution (KRB): 118.3 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25.0 mM NaHCO3, and 11.1 mM glucose.

-

Surgical instruments (forceps, scissors, etc.)

-

Organ bath system with force transducer

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the rat via an approved method.

-

Open the thoracic cavity and carefully excise the thoracic aorta.

-

Place the aorta in a petri dish containing cold KRB solution.

-

Remove adhering fat and connective tissue from the aorta.

-

Cut the aorta into rings of 2-3 mm in length.

-

For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

-

Mount each aortic ring in an organ bath chamber filled with 10 mL of KRB solution, maintained at 37°C and continuously bubbled with carbogen gas.[1]

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing them with fresh KRB solution every 15-20 minutes.

In Vitro Vasodilation Assay

This protocol details the procedure for assessing the vasodilatory effect of a test compound on pre-contracted aortic rings.

Materials:

-

Prepared aortic rings in organ baths

-

Phenylephrine (PE) or KCl solution for inducing contraction

-

Test compound (Neolitsine) stock solution

-

Control vasodilator (e.g., Acetylcholine, Sodium Nitroprusside)

-

KRB solution

Procedure:

-

After equilibration, test the viability of the aortic rings by inducing a contraction with 60 mM KCl.

-

Wash the rings and allow them to return to baseline tension.

-

Induce a stable submaximal contraction with a vasoconstrictor, typically phenylephrine (1 µM).

-

Once the contraction has plateaued, cumulatively add increasing concentrations of the test compound (e.g., Neolitsine, from 0.01 µM to 100 µM) to the organ bath at regular intervals.

-

Record the relaxation response as a percentage of the initial PE-induced contraction.

-